3,5-Bis(trifluoromethyl)-4-fluoroaniline
Overview
Description
3,5-Bis(trifluoromethyl)-4-fluoroaniline is an aromatic amine compound characterized by the presence of trifluoromethyl groups at the 3 and 5 positions and a fluorine atom at the 4 position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)-4-fluoroaniline typically involves the nitration of 3,5-bis(trifluoromethyl)fluorobenzene followed by reduction. The nitration is carried out using a mixture of nitric acid and sulfuric acid, resulting in the formation of 3,5-bis(trifluoromethyl)-4-nitrofluorobenzene. This intermediate is then reduced to the corresponding aniline using reducing agents such as iron powder and hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The nitration and reduction steps are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(trifluoromethyl)-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anilines, nitro compounds, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
3,5-Bis(trifluoromethyl)-4-fluoroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3,5-Bis(trifluoromethyl)-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorine substituents enhance the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and binding affinity to biological targets. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)aniline
- 4-Fluoroaniline
- 3,5-Difluoroaniline
- 3,5-Bis(trifluoromethyl)fluorobenzene
Uniqueness
3,5-Bis(trifluoromethyl)-4-fluoroaniline is unique due to the simultaneous presence of trifluoromethyl and fluorine substituents, which impart distinct electronic and steric effects.
Properties
IUPAC Name |
4-fluoro-3,5-bis(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F7N/c9-6-4(7(10,11)12)1-3(16)2-5(6)8(13,14)15/h1-2H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFHNPJWRVDOEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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